N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S3/c1-2-11-24(19,20)18-9-3-5-13-7-8-14(12-15(13)18)17-25(21,22)16-6-4-10-23-16/h4,6-8,10,12,17H,2-3,5,9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPZJPNEGCGXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the propylsulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using propylsulfonyl chloride in the presence of a base.
Coupling with thiophene-2-sulfonamide: The final step involves the coupling of the sulfonylated tetrahydroquinoline with thiophene-2-sulfonamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Chemical Reactions Analysis
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules with potential biological activities. Its unique structure allows for modifications that can enhance its properties.
Biology
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has been studied for its inhibitory effects on carbonic anhydrase enzymes. These enzymes are crucial in various physiological processes including:
- Regulation of acid-base balance
- Fluid secretion in the eye (relevant for glaucoma treatment)
The compound's mechanism involves binding to the active site of carbonic anhydrase, inhibiting its activity and thus demonstrating potential therapeutic effects against conditions like glaucoma and epilepsy .
Medicine
Due to its enzyme inhibitory properties, this compound is explored as a potential therapeutic agent for:
- Cancer : Preliminary studies suggest that it may exhibit anticancer activity by selectively targeting cancer cells .
- Antibacterial Activity : In vitro studies indicate effectiveness against bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA), although further in vivo studies are necessary.
Case Studies and Findings
Mechanism of Action
The mechanism of action of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. The compound inhibits the enzymes by interacting with the active site, preventing the binding of the substrate and thus blocking the catalytic activity . The sulfonamide and thiophene moieties play a crucial role in the inhibition process .
Comparison with Similar Compounds
Structural Analog: 5-Chloro-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-yl)Thiophene-2-Sulfonamide
Key Differences :
- Tetrahydroquinoline Substituent: The 1-position substituent is propanoyl (acyl) instead of propylsulfonyl.
- Thiophene Substituent : A chlorine atom is present at the 5-position of the thiophene ring, which may increase lipophilicity and alter metabolic stability.
Implications :
Patent Compounds (Examples 1 and 24 from )
Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid
- Structural Features: Incorporates a benzothiazolyl amino group and a thiazole-carboxylic acid.
Example 24 : Pyrido-Pyridazine-Based Compound
- Structural Features : A pyrido[2,3-c]pyridazine core with adamantane and benzothiazole groups.
Data Table: Structural and Functional Comparison
Biological Activity
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a propylsulfonyl group and a thiophene-2-sulfonamide moiety. The structural characteristics contribute to its unique pharmacological properties. The presence of the sulfonamide group is particularly noteworthy due to its established role in inhibiting bacterial growth by interfering with folic acid synthesis.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group is known to inhibit dihydropteroate synthase , an enzyme critical for folate synthesis in bacteria, thereby disrupting bacterial growth and replication . Additionally, the compound may exhibit activity against various receptors and enzymes, enhancing its therapeutic potential.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinoline have shown effectiveness against various bacterial strains .
Anti-inflammatory Effects
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Specifically, it has been evaluated in models of autoimmune diseases, showing promise as a RORγt inverse agonist , which plays a crucial role in regulating Th17 cell activity associated with inflammation .
Case Studies
- Psoriasis Treatment : A study demonstrated that a related tetrahydroquinoline derivative effectively treated psoriasis in mice by modulating immune responses through RORγt inhibition. This finding suggests that this compound may have similar therapeutic applications .
- Rheumatoid Arthritis : In another investigation, compounds targeting RORγt were shown to alleviate symptoms in mouse models of rheumatoid arthritis without significant toxicity. This positions the compound as a candidate for further development in treating autoimmune conditions .
Data Summary
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Step | Key Parameters | Optimal Conditions |
|---|---|---|
| Sulfonylation | Solvent, temperature, reaction time | DMF, 0–5°C, 12 hours |
| Thiophene coupling | Coupling agent, pH, stoichiometry | HATU, pH 7.5, 1.2 eq |
| Final purification | HPLC gradient, recrystallization solvent | 30–70% acetonitrile, EtOH/H₂O |
Basic: Which spectroscopic and chromatographic methods are most reliable for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) identify proton environments (e.g., tetrahydroquinoline CH₂ groups at δ 2.5–3.5 ppm, thiophene protons at δ 7.0–7.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 423.12) and fragments (e.g., sulfonamide cleavage at m/z 281.05) .
- Infrared (IR) Spectroscopy : Sulfonyl S=O stretches (1150–1250 cm⁻¹) and NH bends (1540–1650 cm⁻¹) validate functional groups .
Advanced: How can structure-activity relationships (SAR) be systematically explored for sulfonamide derivatives in this class?
Methodological Answer:
SAR studies should focus on:
- Sulfonyl Group Variations : Replace propylsulfonyl with ethylsulfonyl or phenylsulfonyl to assess steric/electronic effects on target binding .
- Tetrahydroquinoline Modifications : Introduce substituents (e.g., Cl, F) at position 6 to evaluate hydrophobicity and π-π stacking .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2) or receptor binding assays (e.g., GPCRs) with IC₅₀/EC₅₀ comparisons .
Q. Table 2: Exemplar SAR Findings
| Derivative | Modification | Biological Activity (IC₅₀) | Source |
|---|---|---|---|
| Ethylsulfonyl analog | Smaller sulfonyl group | COX-2 IC₅₀: 12 nM | Preclinical |
| 6-Fluoro derivative | Increased hydrophobicity | GPCR binding ↑30% | In vitro |
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
Contradictions often arise from:
- Experimental Variability : Differences in cell lines (e.g., HEK293 vs. CHO for GPCR assays) or assay protocols (e.g., ATP concentration in kinase assays) .
- Structural Heterogeneity : Impurities (>5%) or stereochemical variations (e.g., racemic vs. enantiopure samples) .
Resolution Strategies :
Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines).
Validate compound purity via orthogonal methods (e.g., HPLC + NMR).
Perform meta-analyses to identify consensus targets .
Advanced: What computational approaches predict binding mechanisms with therapeutic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues: Arg120 (hydrogen bonding with sulfonamide) and Tyr355 (π-stacking with thiophene) .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess stability of the ligand-receptor complex. Metrics: RMSD (<2 Å) and binding free energy (MM/PBSA) .
- Pharmacophore Modeling : Identify essential features (e.g., sulfonamide as H-bond acceptor, thiophene as aromatic moiety) for virtual screening .
Advanced: How can metabolic stability and toxicity be evaluated preclinically?
Methodological Answer:
- In Vitro Metabolism : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites (e.g., CYP3A4-mediated oxidation) via LC-MS/MS .
- Toxicity Screening :
- hERG Inhibition : Patch-clamp assays (IC₅₀ >10 μM acceptable).
- Cytotoxicity : MTT assays in HepG2 cells (EC₅₀ >100 μM desirable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
